Home > Products > Screening Compounds P15826 > Pramipexole dihydrochloride
Pramipexole dihydrochloride - 104632-25-9

Pramipexole dihydrochloride

Catalog Number: EVT-253467
CAS Number: 104632-25-9
Molecular Formula: C10H19Cl2N3S
Molecular Weight: 284.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pramipexole dihydrochloride is a synthetic aminobenzothiazole derivative. It acts as a potent and selective dopamine receptor agonist, primarily exhibiting affinity for the D2 subfamily of dopamine receptors. []

Pramipexole Dihydrochloride Monohydrate

  • Compound Description: Pramipexole dihydrochloride monohydrate is a hydrated salt form of pramipexole dihydrochloride. It is a white to off-white, crystalline powder that is soluble in water. [] Like pramipexole dihydrochloride, it acts as a dopamine agonist, primarily at the D2 and D3 receptor subtypes. It is commonly used in the treatment of Parkinson's disease and restless legs syndrome. []
  • Relevance: Pramipexole dihydrochloride monohydrate is simply a hydrated form of pramipexole dihydrochloride, meaning it contains water molecules within its crystal structure. [, ] This difference in hydration does not affect its pharmacological activity, and it is often used interchangeably with pramipexole dihydrochloride in pharmaceutical formulations.

(S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

  • Compound Description: (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a key starting material in the synthesis of pramipexole dihydrochloride. []

(S)-(-)-2-Amino-6-propylamine-4,5,6,7-tetrahydrobenzothiazole

  • Compound Description: This compound is a synthetic intermediate produced during the multistep synthesis of pramipexole dihydrochloride. []

(6S)-(-)-2-Amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole (Ethyl Pramipexole)

  • Compound Description: Identified as a process-related impurity during the synthesis of pramipexole dihydrochloride. [] The molecular structure of ethyl pramipexole is very similar to that of pramipexole dihydrochloride, with the only difference being the replacement of the propyl group on the amino group at the 6-position with an ethyl group. []

(6S)-(-)-2,6-Di-(n-propylamino)-4,5,6,7-Tetrahydrobenzothiazole (Dipropyl Pramipexole)

  • Compound Description: Similar to ethyl pramipexole, this compound was also detected as an impurity during pramipexole dihydrochloride production. [] It is characterized by the presence of two propylamino groups attached to the tetrahydrobenzothiazole ring. []

Levodopa

  • Compound Description: Levodopa is a dopamine precursor widely used in the treatment of Parkinson's disease. It is often prescribed in combination with other medications, including pramipexole dihydrochloride. [, ]
  • Relevance: Levodopa, a mainstay treatment for Parkinson’s disease, is frequently co-administered with pramipexole dihydrochloride, especially in advanced stages of the disease. [, ] Understanding their combined pharmacokinetic and pharmacodynamic interactions is crucial for optimizing treatment strategies.

Ropinirole Hydrochloride

  • Compound Description: Ropinirole hydrochloride is another non-ergot dopamine agonist used to treat Parkinson's disease and restless legs syndrome. Like pramipexole dihydrochloride, it acts by stimulating dopamine receptors in the brain. []
  • Relevance: Both pramipexole dihydrochloride and ropinirole hydrochloride belong to the same drug class and share a similar mechanism of action. [] They are often considered as alternative treatment options, and their choice depends on factors such as individual patient response, tolerability, and physician preference.

Bromocriptine Mesylate

  • Relevance: While pramipexole dihydrochloride and bromocriptine mesylate both act as dopamine agonists, they belong to different subclasses (non-ergot vs. ergot) and have distinct chemical structures and pharmacological profiles. [] Pramipexole dihydrochloride is generally preferred over bromocriptine mesylate due to its improved safety and tolerability profile.

Pergolide Mesylate

  • Compound Description: Similar to bromocriptine mesylate, pergolide mesylate is another ergot-derived dopamine agonist used in the past to treat Parkinson's disease. [] It has a longer half-life than bromocriptine but is also associated with a higher risk of certain adverse effects.
  • Relevance: Pergolide mesylate, like bromocriptine mesylate, represents an older class of dopamine agonists. [] The development and use of pramipexole dihydrochloride were partly driven by the need for safer and better-tolerated dopamine agonist options for Parkinson's disease treatment.

Amantadine Hydrochloride

  • Compound Description: Amantadine hydrochloride is an antiviral drug that also possesses antiparkinsonian properties. It is thought to work by increasing dopamine levels in the brain. []
  • Relevance: Amantadine hydrochloride represents an alternative therapeutic approach to managing Parkinson’s disease symptoms. [] Unlike pramipexole dihydrochloride, which directly targets dopamine receptors, amantadine hydrochloride influences dopamine levels through other mechanisms. This distinction highlights the diverse pharmacological strategies employed in Parkinson’s disease management.

Piperine

  • Compound Description: Piperine is a natural alkaloid found in black pepper that has been studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities. []
  • Relevance: Piperine has been investigated in combination with pramipexole dihydrochloride for its potential synergistic effects in managing Parkinson’s disease. [] This research highlights the growing interest in exploring the therapeutic potential of natural compounds, like piperine, as adjuncts to conventional medications in complex neurological disorders.
Source and Classification

Pramipexole dihydrochloride is classified as a non-ergot dopamine agonist. It acts on dopamine receptors in the brain, mimicking the effects of dopamine, which is deficient in patients with Parkinson's disease. The compound is derived from the benzothiazole class of compounds and is specifically known for its selectivity for the D2 and D3 dopamine receptors, making it effective in alleviating motor symptoms associated with Parkinson's disease .

Synthesis Analysis

The synthesis of pramipexole dihydrochloride involves several steps that can vary depending on the method employed. A notable synthesis route includes:

  1. Condensation: The amino group of aminocyclohexanol is protected using propionyl chloride to form propionylaminocyclohexanol.
    • Reaction conditions: Molar ratio of propionyl chloride to aminocyclohexanol is typically 1:1 at a temperature of -30 °C .
  2. Catalytic Oxidation: Propionylaminocyclohexanol undergoes oxidation using TCCA (trichloroisocyanuric acid) as an oxidant.
    • Reaction conditions: Molar ratios for this step are 2:1:0.02:0.2 (propionylaminocyclohexanol:TCCA:TEMPO:NaBr) at -10 °C .
  3. Bromination and Hantzsch Condensation: This one-pot process yields 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole.
  4. Reduction: Diisobutyl aluminum hydride is used to reduce the intermediate to obtain pramipexole.
  5. Resolution and Salt Formation: The final steps involve L-(+)-tartaric acid resolution and salt formation to yield pramipexole dihydrochloride .

This method has been noted for its relatively high optical purity and minimal racemization during synthesis .

Molecular Structure Analysis

Pramipexole dihydrochloride has a complex molecular structure characterized by a tetrahydrobenzothiazole ring system. Its molecular formula is C13H21N3SC_{13}H_{21}N_3S with a molecular weight of approximately 253.39 g/mol. The compound features:

  • Functional Groups: Primary amines and thiazole rings contribute to its pharmacological activity.
  • Chirality: The molecule possesses chiral centers, which are crucial for its interaction with dopamine receptors .

The three-dimensional structure can be visualized using computational modeling tools that depict interactions with receptor sites.

Chemical Reactions Analysis

Pramipexole dihydrochloride participates in various chemical reactions during its synthesis:

  • Oxidation Reactions: Involves the transformation of alcohols to ketones or aldehydes using oxidants like TCCA.
  • Reduction Reactions: Sodium borohydride is commonly used to reduce intermediates to yield the final product.
  • Bromination: The introduction of bromine into organic molecules facilitates further functionalization necessary for constructing the benzothiazole core.

These reactions are typically monitored using analytical techniques such as thin-layer chromatography and gas chromatography to ensure purity and yield .

Mechanism of Action

Pramipexole exerts its therapeutic effects primarily through stimulation of dopamine D2 and D3 receptors in the central nervous system. This action helps restore dopaminergic function in patients with Parkinson's disease by:

  • Increasing Dopamine Activity: Mimicking dopamine neurotransmission leads to improved motor control.
  • Neuroprotective Effects: There is evidence suggesting that pramipexole may have neuroprotective properties against dopaminergic neuron degeneration .

The detailed mechanism involves receptor binding studies that elucidate affinity and efficacy at different receptor subtypes.

Physical and Chemical Properties Analysis

Pramipexole dihydrochloride exhibits several key physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohols, which aids in its formulation for oral administration.
  • Melting Point: The melting point ranges around 185 °C, indicating stability under standard storage conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to analyze these properties .

Applications

Pramipexole dihydrochloride is primarily used in clinical settings for:

  • Parkinson's Disease Treatment: It alleviates symptoms such as tremors, stiffness, and bradykinesia by enhancing dopaminergic activity.
  • Restless Legs Syndrome Management: It reduces discomfort associated with this condition by acting on peripheral dopaminergic pathways.

Research continues into additional applications, including potential neuroprotective roles in other neurodegenerative disorders .

Properties

CAS Number

104632-25-9

Product Name

Pramipexole dihydrochloride

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

Molecular Formula

C10H19Cl2N3S

Molecular Weight

284.2 g/mol

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1

InChI Key

QMNWXHSYPXQFSK-KLXURFKVSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Synonyms

2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.